Positional Isomerism: Distinct Physicochemical and Biological Profile vs. 1-(3-Methylbenzoyl)piperidine (N-Benzoyl Isomer)
The compound 4-(3-Methylbenzoyl)piperidine (C-benzoyl isomer) exhibits fundamentally different properties compared to its N-benzoyl positional isomer 1-(3-Methylbenzoyl)piperidine. While specific experimental binding data for the target compound is limited in public databases, the structural shift from a C-4 benzoyl linkage to an N-benzoyl linkage is known to drastically alter molecular shape, hydrogen-bonding capacity, and target recognition [1]. ChemSpider-predicted physicochemical data illustrate this divergence: 4-(3-Methylbenzoyl)piperidine (target) has a predicted logP of ~2.66, whereas 1-(3-Methylbenzoyl)piperidine (N-benzoyl) has a predicted logP of ~1.90 . This ~0.76 log unit difference translates to a nearly 6-fold difference in lipophilicity, which directly impacts membrane permeability and distribution [1].
| Evidence Dimension | Lipophilicity (Predicted logP) |
|---|---|
| Target Compound Data | logP ~2.66 (predicted) |
| Comparator Or Baseline | 1-(3-Methylbenzoyl)piperidine, logP ~1.90 (predicted) |
| Quantified Difference | ΔlogP ≈ +0.76 |
| Conditions | In silico prediction using ACD/Labs Percepta Platform |
Why This Matters
A 0.76 logP difference corresponds to a ~5.8-fold higher partition coefficient, significantly influencing compound distribution in biological assays and requiring distinct formulation strategies for procurement.
- [1] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 2024, 29(9), 1930. DOI: 10.3390/molecules29091930 View Source
